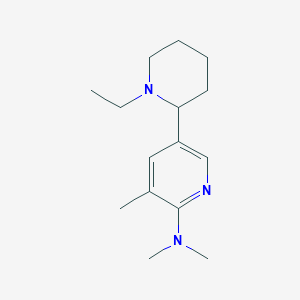

5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine

Description

5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine is a pyridine derivative featuring a 1-ethylpiperidin-2-yl substituent at the 5-position of the pyridine ring and N,N,3-trimethylamine groups at the 2- and 3-positions. The compound’s molecular formula is C15H25N3 (molecular weight: 247.38 g/mol).

Properties

Molecular Formula |

C15H25N3 |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

5-(1-ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine |

InChI |

InChI=1S/C15H25N3/c1-5-18-9-7-6-8-14(18)13-10-12(2)15(16-11-13)17(3)4/h10-11,14H,5-9H2,1-4H3 |

InChI Key |

VHIVCMJANKOBQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCCC1C2=CN=C(C(=C2)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a piperidine derivative with a pyridine derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or platinum to facilitate the coupling of the two heterocyclic rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would likely include the purification of intermediates through techniques such as crystallization or chromatography to ensure high purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The structural and functional attributes of 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine are compared below with related pyridine derivatives and analogs from the evidence.

Structural Analogues

2.1.1 Substituent Analysis

Key Observations :

- The target compound ’s 1-ethylpiperidin-2-yl group introduces significant steric bulk and lipophilicity compared to halogenated aryl or nitro-substituted analogs .

- The N,N,3-trimethyl configuration enhances steric hindrance and may reduce metabolic degradation compared to compounds with primary amines or nitro groups .

2.1.2 Physicochemical Properties

- Lipophilicity : The ethylpiperidinyl and trimethylamine groups in the target compound likely increase logP (lipophilicity) compared to nitro-substituted derivatives (e.g., 3k in ), favoring membrane permeability.

- Basicity : The tertiary amine groups in the target compound (pKa ~8–10) may enhance solubility in acidic environments relative to nitro-substituted analogs, which are less basic .

Biological Activity

5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine is a chemical compound with a complex structure that integrates a piperidine ring with a trimethyl-substituted pyridine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, which are explored in this detailed article.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 247.38 g/mol. The structural features include:

- Piperidine Ring : A six-membered heterocycle containing one nitrogen atom, contributing to the compound's biological reactivity.

- Trimethylated Pyridine : Enhances lipophilicity, potentially affecting interactions with biological systems.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

- CNS Activity : Compounds with similar structures have been associated with central nervous system (CNS) stimulant properties.

- Antimicrobial Effects : Derivatives of piperidine and pyridine have shown antimicrobial activities in various studies.

- Anticancer Potential : Preliminary findings suggest that this compound may inhibit cancer cell proliferation and induce apoptosis.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. Binding affinity studies indicate interactions with various biological targets, including neurotransmitter receptors and enzymes involved in cancer pathways.

Case Studies

Several studies highlight the biological activity of related compounds:

- Inhibition of Cancer Cell Growth : A study demonstrated that piperidine derivatives exhibited significant antiproliferative effects on human cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells .

- Neuropharmacological Effects : Research on similar piperidine compounds has shown their potential as neuroleptic drugs, exhibiting favorable profiles compared to traditional antipsychotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, the following table compares it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methylpiperidine | Contains a methyl group instead of ethyl | CNS stimulant properties |

| 4-Methylpyridine | Substituted pyridine without piperidine component | Antimicrobial activity |

| 1-(4-Pyridyl)piperidine | Combines piperidine with a pyridyl group | Potential antidepressant effects |

| This compound | Ethyl-substituted piperidine ring and trimethylated pyridine | Anticancer potential; CNS activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.